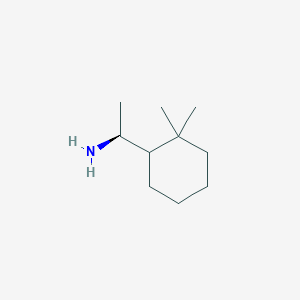![molecular formula C20H32N4OS B2608915 N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476438-73-0](/img/structure/B2608915.png)
N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a butan-2-ylsulfanyl group, an ethyl group, a 1,2,4-triazol-3-yl group, and an adamantane-1-carboxamide group. These groups are likely to confer specific chemical properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole and adamantane rings would add a level of rigidity to the structure, while the butan-2-ylsulfanyl and ethyl groups would provide some flexibility.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the 1,2,4-triazole group might participate in reactions with electrophiles, while the carboxamide group could be involved in acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like carboxamide could increase its solubility in polar solvents.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Adamantane derivatives, including those structurally related to N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, have been the focus of synthesis efforts aiming to explore their potential applications. For instance, the synthesis and characterization of new adamantane-type cardo polyamides showcased the utility of adamantane-based compounds in creating materials with high tensile strength and thermal stability, indicating the versatility of such structures in materials science (Liaw, Liaw, & Chung, 1999).
Antimicrobial Activity
The antimicrobial potential of adamantane derivatives has been a significant area of research, highlighting the relevance of these compounds in developing new antibacterial agents. Studies on N-substituted and S-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, for example, have demonstrated potent antibacterial activity, underscoring the therapeutic promise of adamantane-based molecules in combating microbial infections (Al-Abdullah et al., 2014).
Material Science and Coordination Polymers
The structural peculiarity of adamantane derivatives has facilitated their application in material science, particularly in the design of coordination polymers. The synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic acids, which serve as bifunctional angle-shaped building blocks, has paved the way for the development of coordination polymers with potential applications ranging from catalysis to molecular recognition (Pavlov et al., 2019).
Neuroprotective Agents
Adamantane derivatives have also been explored for their neuroprotective properties, with research focusing on the synthesis and evaluation of fluorescent heterocyclic adamantane amines. These compounds have shown multifunctional neuroprotective activity, indicating their potential use in developing treatments for neurodegenerative disorders (Joubert et al., 2011).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to explore how modifications to the structure (e.g., changing the substituents on the triazole ring) affect these properties and activities.
Please note that this is a general analysis based on the structure of the compound and the typical properties of its functional groups. For a more detailed and accurate analysis, specific studies or data on this exact compound would be needed.
Eigenschaften
IUPAC Name |
N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4OS/c1-4-13(3)26-19-23-22-17(24(19)5-2)12-21-18(25)20-9-14-6-15(10-20)8-16(7-14)11-20/h13-16H,4-12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAZYOHXXPDVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1CC)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2608832.png)
![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine](/img/no-structure.png)
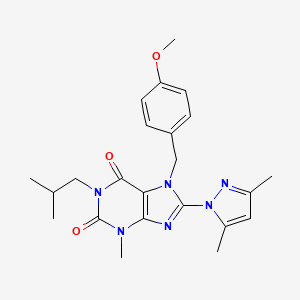
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2608839.png)
amine hydrochloride](/img/structure/B2608841.png)
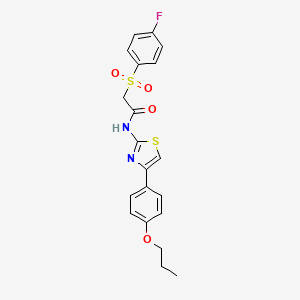
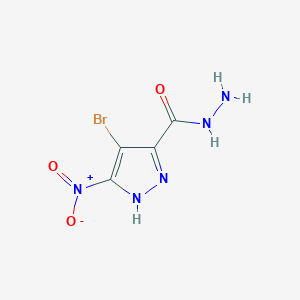
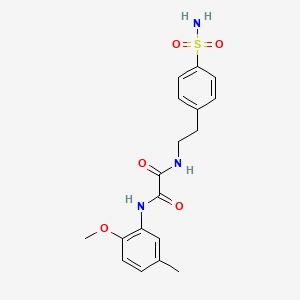
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2608848.png)
![Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate](/img/structure/B2608850.png)
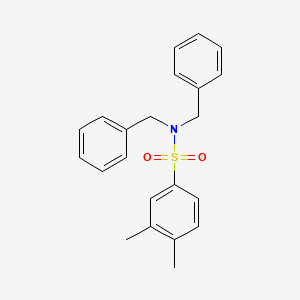
![3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2608853.png)
